molecular formula C10H19NO2 B14516667 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester CAS No. 62664-90-8

2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester

Cat. No.: B14516667
CAS No.: 62664-90-8
M. Wt: 185.26 g/mol
InChI Key: JLBQQHQTFDYTCY-UHFFFAOYSA-N
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Description

2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of the azetidine ring makes this compound structurally unique and potentially interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of diazomethane for the methylation of 2-Azetidinecarboxylic acid. Diazomethane is a highly reactive reagent that can efficiently convert carboxylic acids to their corresponding methyl esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to replace the ester group.

Major Products Formed

    Hydrolysis: 2-Azetidinecarboxylic acid and methanol.

    Reduction: 2-Azetidinecarboxylic acid, 1-pentyl-, methanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester involves its incorporation into proteins in place of proline. This can lead to alterations in protein structure and function, potentially affecting various biological pathways . The compound’s ability to mimic proline allows it to interact with prolyl-tRNA synthetase and be incorporated into growing peptide chains during protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is unique due to its ester functional group and the presence of a pentyl chain. These structural features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

62664-90-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-pentylazetidine-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-4-5-7-11-8-6-9(11)10(12)13-2/h9H,3-8H2,1-2H3

InChI Key

JLBQQHQTFDYTCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC1C(=O)OC

Origin of Product

United States

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